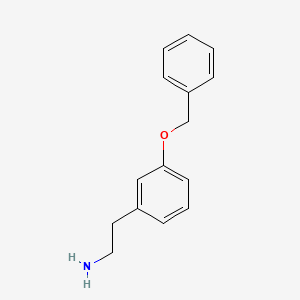

2-(3-(Benzyloxy)phenyl)ethanamine

Vue d'ensemble

Description

“2-(3-(Benzyloxy)phenyl)ethanamine” is a chemical compound that is used in scientific research . It is also known as “2-(Benzyloxy)ethylamine” and has a linear formula of C15H17O1N1 .

Synthesis Analysis

The synthesis of “2-(3-(Benzyloxy)phenyl)ethanamine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Other reactions involve S N 2 reactions of alkyl halides, ammonia, and other amines . A key step in the synthesis includes an electrophilic addition reaction in which a nitro group is reduced to an amino group using lithium tetrahydroaluminum .Molecular Structure Analysis

The molecular structure of “2-(3-(Benzyloxy)phenyl)ethanamine” is represented by the linear formula C15H17O1N1 . The molecular weight of this compound is 263.77 .Chemical Reactions Analysis

The chemical reactions involving “2-(3-(Benzyloxy)phenyl)ethanamine” include reductive amination of aldehydes or ketones . This reaction takes place in two parts. The first step is the nucleophilic addition of ammonia, a 1° amine, or a 2° amine to a carbonyl group to form an imine .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-(Benzyloxy)phenyl)ethanamine” include a molecular weight of 263.77 . It is a liquid at room temperature . The compound has a refractive index of 1.52 .Applications De Recherche Scientifique

Polymer Synthesis

2-(3-(Benzyloxy)phenyl)ethanamine has been utilized in the synthesis of functional alkoxyamines. This process aids in the creation of well-defined star polymers. By conducting bulk polymerization of styrene initiated with certain alkoxyamines, researchers have successfully produced three-arm star polymers with controlled molecular weights and narrow molecular weight distributions, demonstrating the living nature of the polymerization process (Miura & Yoshida, 2002).

Antimicrobial and Antifungal Activity

Compounds derived from 2-(3-(Benzyloxy)phenyl)ethanamine have shown promising antimicrobial and antifungal properties. A series of novel phenyl amides synthesized through a condensation reaction of this compound exhibited antibacterial and antifungal activity comparable to or slightly better than established medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová & Růžičková, 2015).

Histamine H1 Receptor Antagonism

Derivatives of 2-(3-(Benzyloxy)phenyl)ethanamine have been investigated for their potential as H1 receptor antagonists. Research indicates that certain compounds with specific substitutions exhibit weak to moderate H1-antagonistic activity, highlighting the potential of these derivatives in the development of new antihistamines (Walczyński et al., 1999).

Anti-inflammatory Activity

Certain phenyl dimer compounds derived from 2-(3-(Benzyloxy)phenyl)ethanamine have shown significant anti-inflammatory activities. These compounds have been tested in vivo on Wistar strain albino rats, with some exhibiting moderate to good inhibitory properties. This suggests potential applications in developing anti-inflammatory drugs (Singh et al., 2020).

Catalysis in Methoxycarbonylation

Research has explored the use of chiral (imino)pyridine/phosphine palladium(II) complexes involving 2-(3-(Benzyloxy)phenyl)ethanamine derivatives as catalysts in the methoxycarbonylation of styrene. These complexes have shown moderate catalytic activities, offering a new avenue for chemical synthesis and industrial applications (Ngcobo et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZMTXBXSFWOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Benzyloxy)phenyl)ethanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3037550.png)

![7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037554.png)

![1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B3037558.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate](/img/structure/B3037563.png)

![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)

![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)

methanone](/img/structure/B3037567.png)

![cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B3037568.png)

![3-chloro-N-[2-[2,4-dimethyl-7-(trifluoromethyl)-1,5-benzodiazepin-1-yl]ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3037571.png)